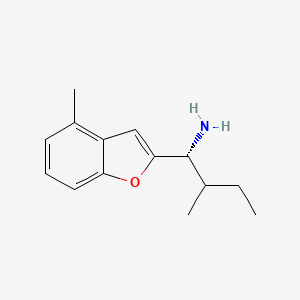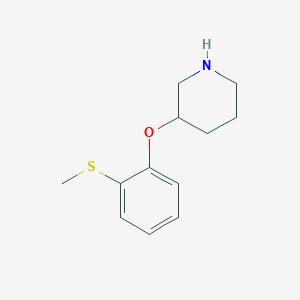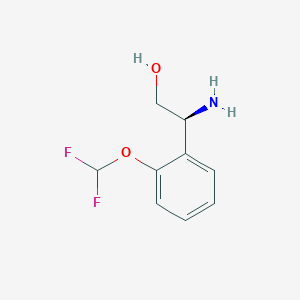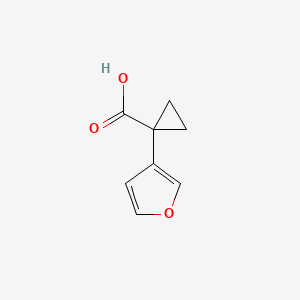![molecular formula C8H8N4 B13529777 8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
8-Methylpyrido[4,3-d]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylpyrido[4,3-d]pyrimidin-5-amine is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylpyrido[4,3-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives reacting with nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Methylpyrido[4,3-d]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 8-Methylpyrido[4,3-d]pyrimidin-5-amine exerts its effects is often related to its ability to interact with biological macromolecules such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include inhibition of DNA synthesis or interference with cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
8-Methylpyrido[4,3-d]pyrimidin-5-amine can be compared with other pyrido[4,3-d]pyrimidine derivatives:
Pyrido[4,3-d]pyrimidin-5-amine: Lacks the methyl group at the 8-position, which can significantly alter its biological activity and chemical reactivity.
8-Ethylpyrido[4,3-d]pyrimidin-5-amine: The ethyl group may provide different steric and electronic effects compared to the methyl group, leading to variations in its properties.
6-Methylpyrido[4,3-d]pyrimidin-5-amine: Methylation at a different position can result in distinct biological and chemical behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its utility in synthetic applications.
Eigenschaften
Molekularformel |
C8H8N4 |
|---|---|
Molekulargewicht |
160.18 g/mol |
IUPAC-Name |
8-methylpyrido[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11) |
InChI-Schlüssel |
HBLRZDWFYQDQEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C2=CN=CN=C12)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


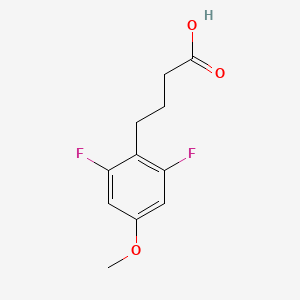
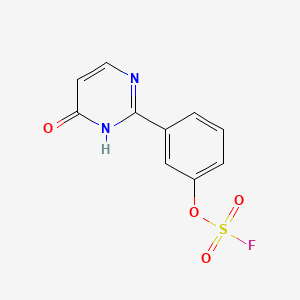
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
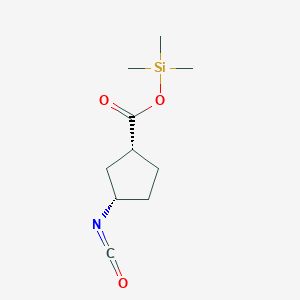
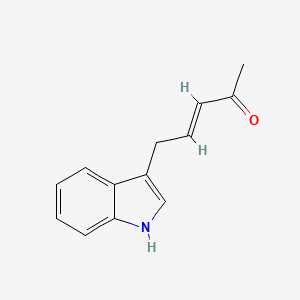
![7-ethynyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B13529732.png)


